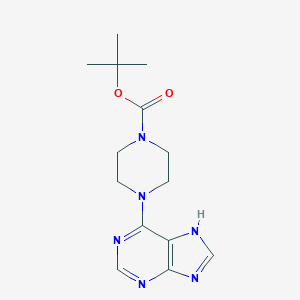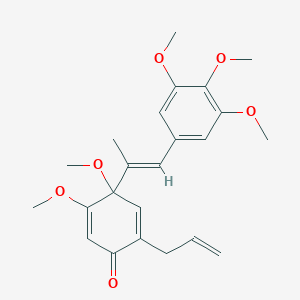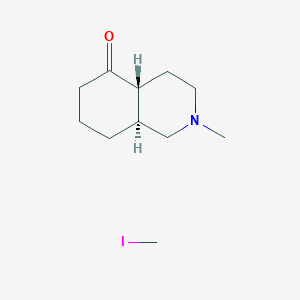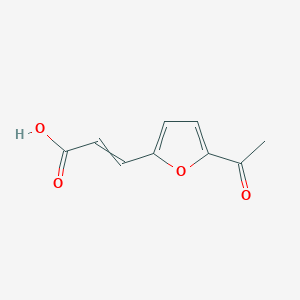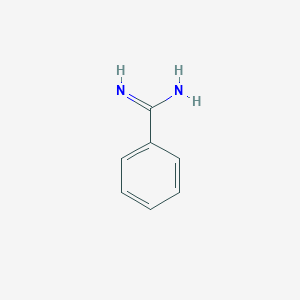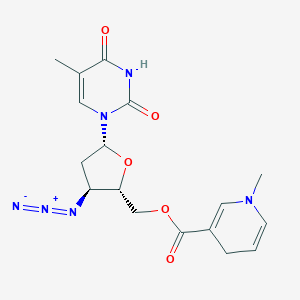
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine, commonly known as DAPD, is a nucleoside analogue that has been extensively studied for its antiviral properties. It was first synthesized in 1991 and has since been the subject of numerous scientific studies.
Wirkmechanismus
DAPD is a nucleoside analogue that is incorporated into the viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further replication of the viral DNA. DAPD also inhibits the reverse transcriptase enzyme by binding to its active site, thereby preventing the enzyme from synthesizing new viral DNA.
Biochemische Und Physiologische Effekte
DAPD has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for antiviral and anticancer therapy. However, it has been shown to have some cytotoxic effects on normal cells, particularly at high concentrations. In addition, DAPD has been shown to have poor oral bioavailability, which limits its use as an oral medication.
Vorteile Und Einschränkungen Für Laborexperimente
DAPD has several advantages for use in laboratory experiments, including its high potency against HIV-1 and HBV, its low toxicity, and its ability to induce apoptosis in cancer cells. However, its poor oral bioavailability and cytotoxic effects on normal cells limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DAPD, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other antiviral or anticancer drugs, and the exploration of its potential use in other viral or cancer diseases. In addition, further research is needed to better understand the cytotoxic effects of DAPD on normal cells and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of DAPD involves several steps, starting with the reaction of 3'-deoxythymidine with 1,4-dihydropyridine-3-carboxylic acid. This is followed by the addition of an azido group to the 3' position of the thymidine ring. The final step involves the acylation of the 5' hydroxyl group with the pyridine-3-carbonyl group. The resulting compound is a white crystalline solid with a molecular weight of 316.3 g/mol.
Wissenschaftliche Forschungsanwendungen
DAPD has been extensively studied for its antiviral properties, particularly against HIV-1 and hepatitis B virus (HBV). It has been shown to inhibit viral replication by interfering with the reverse transcriptase enzyme, which is essential for viral replication. In addition, DAPD has been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
116333-41-6 |
|---|---|
Produktname |
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine |
Molekularformel |
C17H20N6O5 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C17H20N6O5/c1-10-7-23(17(26)19-15(10)24)14-6-12(20-21-18)13(28-14)9-27-16(25)11-4-3-5-22(2)8-11/h3,5,7-8,12-14H,4,6,9H2,1-2H3,(H,19,24,26)/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
XUUPZVLCORYPPM-BFHYXJOUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
Andere CAS-Nummern |
116333-41-6 |
Synonyme |
5'-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)-3'-azido-3'-deoxythymidine 5'-(1,4-dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine AZT-CDS DPAZT H(2)PyrAZT H2PyrAZT HPAZT ZDV chemical delivery system ZDV-5'-(1,4-dihydrotrigonellinate) ZDV-CDS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



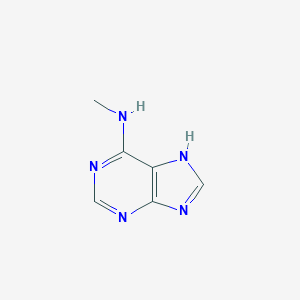


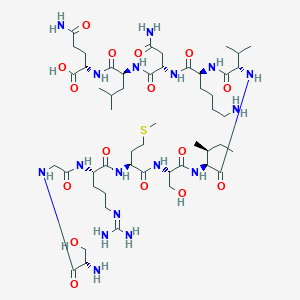

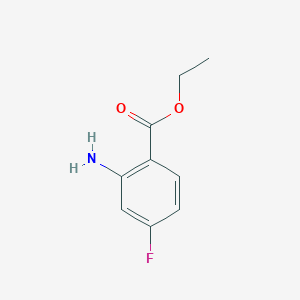
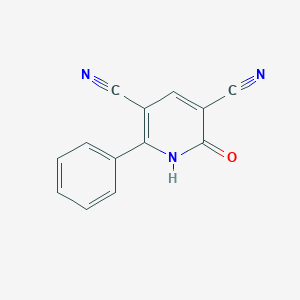
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
